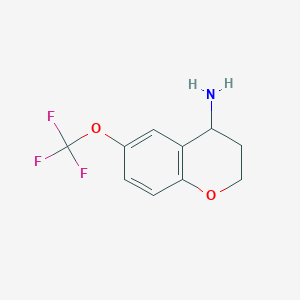

6-(Trifluoromethoxy)chroman-4-amine

Description

Significance of Chroman Ring Systems as Privileged Scaffolds in Chemical Biology

The chroman scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a common motif in a vast array of natural products and synthetic molecules with diverse biological activities. acs.orgnih.gov This prevalence has led to its designation as a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov The structural rigidity of the chroman nucleus, combined with the potential for diverse substitutions on both the aromatic and heterocyclic rings, allows for the fine-tuning of physicochemical properties and biological activity.

Chroman-based compounds have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. nih.gov This versatility underscores the importance of the chroman scaffold as a starting point for the design of novel therapeutic agents.

Role of Chroman-4-amine (B2768764) Core Structures in Modern Drug Design

Within the broader family of chroman derivatives, the chroman-4-amine core has garnered particular attention. The introduction of an amine group at the 4-position of the chroman ring provides a key site for interaction with biological targets, often through hydrogen bonding. This feature makes chroman-4-amines attractive for targeting a range of receptors and enzymes.

Research has shown that chroman-4-amine derivatives can act as potent and selective inhibitors of various enzymes, including those implicated in neurodegenerative diseases. nih.govnih.gov For instance, certain substituted chroman-4-ones, the precursors to chroman-4-amines, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target for diseases associated with aging. acs.orgnih.gov The ability to readily modify the amine group and other positions on the chroman scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

Overview of the Research Landscape for 6-(Trifluoromethoxy)chroman-4-amine and its Analogues

The specific compound, this compound, introduces a trifluoromethoxy (-OCF3) group at the 6-position of the chroman-4-amine scaffold. The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to enhance metabolic stability and membrane permeability. The introduction of this group can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule.

While detailed research findings specifically on this compound are not extensively available in the public domain, the research landscape for its analogues provides valuable insights. Studies on various substituted chroman-4-ones and chroman-4-amines have demonstrated the importance of the substitution pattern on the aromatic ring for biological activity. For example, research on SIRT2 inhibitors has shown that electron-withdrawing groups at the 6-position can be favorable for potency. acs.orgnih.gov

The synthesis of chroman-4-amine derivatives is often achieved through the reductive amination of the corresponding chroman-4-one. The synthesis of substituted chroman-4-ones can be accomplished through various methods, including the reaction of substituted phenols with α,β-unsaturated acids or their derivatives.

The investigation of analogues of this compound is an active area of research, particularly in the context of neurodegenerative diseases and oncology. The combination of the privileged chroman-4-amine scaffold with the beneficial properties of the trifluoromethoxy group makes this class of compounds a promising area for future drug discovery efforts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2 |

InChI Key |

ZWVVBZKECWRDKB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Trifluoromethoxy Chroman 4 Amine Analogues

Positional and Electronic Impact of Substituents on Biological Potency and Selectivity

The position and electronic nature of substituents on the aromatic ring of the chroman scaffold are critical determinants of biological activity. Research on related chroman-4-one derivatives has shown that substitution at the 6-position is particularly important for potency. nih.gov In one study, a compound lacking any substituent at the 6-position was found to be significantly less potent, highlighting the necessity of substitution at this site for achieving inhibition of certain targets. nih.gov

The electronic properties of the substituent at position 6 play a crucial role. There is a general trend where electron-withdrawing groups enhance biological activity, while electron-donating groups tend to diminish it. For instance, replacing a 6-chloro substituent with an electron-withdrawing nitro group maintained inhibitory activity against sirtuin 2, whereas introducing an electron-donating methoxy (B1213986) group in the same position led to a significant decrease in activity. nih.gov This suggests that an electron-poor aromatic system is generally more favorable for potency in this class of compounds. nih.gov This principle is further supported by studies on chromenbenzamide derivatives, where the introduction of electron-withdrawing groups like p-fluoro benzene (B151609) and p-nitro benzene at position 6 markedly enhanced cytotoxicity. nih.gov

However, the ideal substituent is also dependent on the specific biological target. In studies on antagonists of antiapoptotic Bcl-2 proteins, it was found that the 6-position of a 4H-chromene ring could accommodate a variety of alkyl groups, and the original 6-bromo substituent was not essential for bioactivity, indicating a degree of flexibility for this position in certain contexts. nih.gov

The following table, derived from studies on 2-pentylchroman-4-one analogues, illustrates the impact of substituents at the 6-position on inhibitory activity against SIRT2. nih.gov

| Compound | 6-Substituent | 8-Substituent | Other Substituents | SIRT2 Inhibition at 200 μM (%) | IC₅₀ (μM) |

| 1a (racemate) | Cl | Br | 2-pentyl | 81 ± 1.2 | 3.5 |

| 1b | H | H | 2-pentyl | Inactive | Not determined |

| 1f | Cl | H | 2-pentyl | 64 ± 2.4 | Not determined |

| 1g | NO₂ | Br | 2-pentyl | 81 ± 0.9 | Not determined |

| 1h | OCH₃ | Br | 2-pentyl | 20 ± 0.6 | Not determined |

| 1i | H | Br | 2-pentyl | 47 ± 2.0 | Not determined |

Role of the Trifluoromethoxy Group in Modulating Bioactivity and Pharmacological Profiles

The trifluoromethoxy (-OCF₃) group, an analogue of the well-studied trifluoromethyl (-CF₃) group, is a key feature in 6-(trifluoromethoxy)chroman-4-amine. While direct studies on the -OCF₃ group in this specific molecule are limited, the effects of the closely related -CF₃ group are well-documented and provide significant insight. The trifluoromethyl group is known to enhance the bioactive potential of molecules. nih.gov

The strong electron-withdrawing nature of the trifluoromethoxy group is expected to significantly influence the electronic environment of the chroman ring, which, as noted in the previous section, is a critical factor for potency. nih.govnih.gov Furthermore, fluorine-containing groups like trifluoromethoxy can increase the metabolic stability of a compound. nih.gov This group also enhances lipophilicity, which can improve membrane permeability and cellular uptake. nih.gov The presence of the trifluoromethyl group has been shown to be a key anchoring group in pharmacology, enhancing the potential of the core molecular unit. nih.gov

Stereochemical Influences on Molecular Interactions and Biological Outcomes

The this compound molecule possesses a chiral center at the C4 position, where the amine group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Stereochemistry is a critical factor in the interaction between small molecules and their biological targets, which are themselves chiral entities like proteins and enzymes.

Studies on related chiral chroman-4-one analogues have demonstrated that enantiomers can exhibit different biological potencies. For example, in a study of 6,8-dichloro-2-pentylchroman-4-one, the (-)-enantiomer was found to be a more potent inhibitor of SIRT2 (IC₅₀ = 1.5 μM) compared to the (+)-enantiomer (IC₅₀ = 4.5 μM). nih.gov This threefold difference in potency underscores the importance of the specific three-dimensional arrangement of atoms for effective interaction with the target protein. nih.gov Although this example pertains to a chiral center at the C2 position, the principle directly applies to the C4 chirality of this compound. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound will display distinct biological activities and pharmacological profiles due to differential binding affinities and interactions with their molecular targets.

Proposed Mechanisms of Molecular Action and Target Engagement in In Vitro Systems

The molecular mechanisms through which this compound and its analogues exert their effects can be inferred from docking studies and in vitro assays of related compounds. The trifluoromethoxy group is proposed to play a direct role in target engagement. The strong electron-withdrawing effect of the fluorine atoms can facilitate the formation of halogen and hydrogen bonds with amino acid residues within the binding site of a target protein. nih.gov

Molecular docking studies on similar compounds containing a trifluoromethyl group predict interactions with key residues in enzyme active sites. For example, in studies targeting cholinesterases, the fluorine atoms were predicted to form halogen bonding interactions with residues such as Gly120 and Glu202. nih.gov These specific, directed interactions can significantly contribute to the binding affinity and inhibitory potency of the molecule. nih.gov

The broader chroman scaffold has been associated with several cellular targets. Analogues have been shown to bind to antiapoptotic proteins like Bcl-2, Bcl-XL, and Bcl-w, with a positive correlation observed between binding affinity and in vitro cytotoxicity, suggesting these proteins are key cellular targets. nih.gov Other studies on chromone (B188151) derivatives have investigated their binding interactions with the HERA protein as a model for cytotoxic activity and with Peroxiredoxins for antioxidant activity, showing favorable binding energies that support their observed biological effects. nih.gov Therefore, it is plausible that this compound engages its biological targets through a combination of specific interactions mediated by the trifluoromethoxy group and broader interactions involving the entire chroman-4-amine (B2768764) scaffold.

Advanced Computational and Spectroscopic Characterization in Research of 6 Trifluoromethoxy Chroman 4 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For chroman derivatives, DFT studies are instrumental in understanding their fundamental chemical properties.

Detailed Research Findings: DFT calculations are employed to determine the optimized molecular geometry and to analyze the electronic landscape of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In chroman-4-amine (B2768764) structures, the MEP typically shows negative potential (red/yellow) around the oxygen atoms and the aromatic ring, indicating regions susceptible to electrophilic attack, while positive potential (blue) is often located around the amine group's hydrogen atoms, marking them as sites for nucleophilic interaction. Such analyses have been applied to various chromene and benzochromene derivatives to correlate theoretical data with experimentally observed reactivity. nih.gov For instance, in studies of related chromane (B1220400) derivatives, DFT has been used to confirm the stability of specific diastereomers formed during synthesis. acs.org

Table 1: Representative DFT-Calculated Parameters for a Chroman-Type Scaffold Note: This table presents typical data obtained from DFT studies on related chromene structures to illustrate the methodology, as specific data for 6-(trifluoromethoxy)chroman-4-amine is not publicly available.

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 eV to 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 D to 4.0 D |

Molecular Docking Investigations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Detailed Research Findings: For the chroman scaffold, docking studies have been instrumental in exploring potential therapeutic applications. Derivatives have been docked into the active sites of various enzymes to predict binding affinity and interaction patterns. For example, studies on related N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides have used molecular docking to predict their binding modes within the HERA protein, correlating docking scores with in vitro cytotoxic activity. nih.gov Similarly, chroman-4-one derivatives have been investigated as inhibitors of targets like Pteridine (B1203161) Reductase 1 (PTR1) nih.gov and Sirtuin 2 (SIRT2), with docking revealing key hydrogen bonds and hydrophobic interactions that govern their inhibitory potential. acs.orgacs.org The process involves preparing the 3D structures of the ligand and protein and then using an algorithm, such as the Lamarckian Genetic Algorithm, to explore possible binding poses. nih.gov The results are ranked based on a scoring function, which estimates the binding free energy.

Table 2: Example Molecular Docking Results for a Chromene Derivative Against a Protein Target Note: This table is based on findings for dihydropyrano[3,2-c]chromene derivatives targeting liver fibrosis protein (PDB: 6i1o) to exemplify the application. nih.gov

| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues (Example) |

| Ligand 4l | -10.07 | 41.42 nM | LYS-72, GLN-120, ARG-145 |

| Ligand 5i | -10.04 | 43.36 nM | LYS-72, SER-118, ARG-145 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a potential ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time.

Detailed Research Findings: MD simulations are performed on the most promising poses obtained from docking studies. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment. Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Studies on spiro-chromanone hybrids have used MD simulations to confirm that the ligand-protein complexes are stable, with results consistent with in vitro experimental findings. nih.gov Enhanced sampling MD techniques, such as metadynamics, have been used on other ligand-target systems to predict not only binding stability but also how a ligand might induce conformational changes in its target, a finding that can be validated experimentally with spectroscopic methods like NMR. rsc.org

Table 3: Typical Parameters and Outputs from a Molecular Dynamics Simulation Note: This table illustrates common settings and analyses in MD simulations applied to ligand-protein complexes, such as those involving chroman derivatives.

| Parameter/Analysis | Description | Typical Value/Observation |

| Simulation Time | The duration of the simulation. | 100 - 200 ns |

| RMSD (Ligand) | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | Stable if < 3 Å |

| RMSF (Protein) | Root Mean Square Fluctuation of protein residues. | Peaks indicate flexible loops, often in the binding site. |

| H-Bond Analysis | Number and occupancy of hydrogen bonds between ligand and protein over time. | Consistent H-bonds indicate stable key interactions. |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., STD-NMR, NMR for binding characterization)

Beyond basic structural confirmation, advanced spectroscopic methods provide direct experimental evidence of ligand-target interactions and can elucidate reaction mechanisms.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying binding events. Saturation Transfer Difference NMR (STD-NMR) is particularly powerful for identifying which parts of a ligand are in close contact with a protein receptor. In an STD-NMR experiment, signals from the protein are selectively saturated, and this saturation is transferred to ligand protons that are in close proximity, allowing for the mapping of the ligand's binding epitope. While specific STD-NMR studies on this compound are not documented, the technique is widely used to validate computational docking predictions for small molecule inhibitors. nih.gov

Other methods, such as combining mass spectrometry with high-resolution gas-phase infrared spectroscopy, have been used on chromane derivatives to identify product ion structures and understand complex fragmentation mechanisms, which are often predicted and verified using DFT calculations. nih.gov These combined experimental and theoretical approaches provide a deep understanding of structure-reactivity relationships. nih.gov

Supramolecular Assembly and Hirshfeld Surface Analysis in Solid-State Research

Understanding the solid-state properties of a compound is crucial for its development. Hirshfeld surface analysis, derived from X-ray crystallography data, is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.

Detailed Research Findings: The Hirshfeld surface of a molecule is constructed based on the electron distribution of the molecule within the crystal. It allows for the visualization of intermolecular close contacts. The surface is often mapped with properties like dnorm, which highlights regions of close contact (red spots) that are shorter than the van der Waals radii, indicating interactions such as hydrogen bonds. nih.gov

Table 4: Representative Hirshfeld Surface Analysis Data for a Chromen Derivative Note: Data is adapted from a study on 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate to illustrate the methodology. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 46.7% | Represents contacts between hydrogen atoms on adjacent molecules. |

| H···O/O···H | 24.2% | Corresponds to C-H···O hydrogen bonds and other oxygen-hydrogen contacts. |

| H···C/C···H | 16.7% | Indicates interactions involving carbon and hydrogen atoms, including weak C-H···π interactions. |

| C···C | 7.6% | Suggests the presence of π-π stacking interactions between aromatic rings. |

Future Research Directions and Therapeutic Potential of Chroman 4 Amine Scaffolds

Development of Novel Chroman-4-amine (B2768764) Derivatives with Enhanced Biological Activity

The development of new derivatives of chroman-4-amine with improved biological activity is a key area of ongoing research. The chroman-4-one scaffold, a close relative and common precursor to chroman-4-amines, has been extensively studied, providing valuable insights into structure-activity relationships (SAR). nih.gov Modifications at various positions of the chroman ring have been shown to modulate the therapeutic effects of these compounds.

For instance, substitutions at the C-2 and C-3 positions of the chromanone core with groups like methoxyphenyl or other aromatic moieties have yielded compounds with potent antioxidant properties. nih.gov Furthermore, the synthesis of a series of chroman derivatives has led to the discovery of potent inhibitors of acetyl-CoA carboxylases (ACCs), enzymes that are crucial in fatty acid metabolism and are linked to various metabolic diseases and cancers. nih.gov One such derivative, compound 4s, demonstrated significant inhibitory activity against both ACC1 and ACC2 and potent anti-proliferative effects against several cancer cell lines. nih.gov

The structural diversity of the chroman-4-one family, which includes flavanones and isoflavanones, has been a rich source for developing new therapeutic agents. nih.govresearchgate.net Research has shown that fluorinated isoflavanones exhibit potent inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. researchgate.net Specifically, a fluorine substituent on the isoflavanone (B1217009) scaffold was suggested to enhance interactions with the aromatase enzyme through hydrogen bonding and hydrophobic interactions. researchgate.net These findings highlight the potential for creating novel chroman-4-amine derivatives with enhanced and selective biological activities by strategically modifying the core structure.

Table 1: Examples of Biologically Active Chroman Derivatives

| Compound Name/Class | Biological Activity | Key Structural Features |

| 3-Benzylidene-7-alkoxychroman-4-one derivatives | Antioxidant | Alkoxy group at C-7, Benzylidene group at C-3 |

| Compound 4s (a chroman derivative) | Acetyl-CoA carboxylase (ACC) inhibitor, Anticancer | Specific substitutions on the chroman ring |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase inhibitor | Fluorine at C-6, Pyridinyl group at C-3 |

Exploration of Untapped Biological Targets and Signaling Pathways

The chroman-4-amine scaffold and its analogs have demonstrated a wide range of pharmacological activities, suggesting they may interact with multiple biological targets and signaling pathways. nih.gov While research has focused on areas like cancer and metabolic disorders, there is significant potential to explore previously untapped therapeutic applications. nih.govnih.gov

Natural and synthetic chroman-4-one analogs have been reported to exhibit anticancer, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects, among others. nih.gov This broad spectrum of activity indicates that these compounds could be valuable tools for investigating and modulating various cellular processes.

One promising area of future research is the targeting of sirtuins, a class of enzymes involved in aging and neurodegenerative diseases. For example, derivatives of chroman-4-one have been investigated as potential inhibitors of SIRT2, suggesting a possible therapeutic avenue for conditions like Alzheimer's disease.

Furthermore, the chroman-4-one scaffold has been identified as a promising framework for developing multi-target agents for Alzheimer's disease. acs.org Certain chromanone derivatives have shown affinity for sigma receptors (σ1 and σ2), which are implicated in the pathophysiology of neurodegenerative disorders. acs.org The ability to design compounds that can modulate multiple targets simultaneously could lead to more effective treatments for complex diseases.

Recent research has also explored the potential of chroman-4-one derivatives as quorum sensing inhibitors. researchgate.net Quorum sensing is a bacterial communication system that plays a key role in the virulence and pathogenicity of many human pathogens. The discovery of chroman-based compounds that can disrupt this system opens up new possibilities for the development of novel antimicrobial agents that are less likely to induce resistance. researchgate.net

Table 2: Potential Biological Targets for Chroman-4-amine Scaffolds

| Biological Target | Therapeutic Area |

| Acetyl-CoA Carboxylases (ACCs) | Cancer, Metabolic Diseases |

| Aromatase | Cancer |

| SIRT2 | Neurodegenerative Diseases |

| Sigma Receptors (σ1 and σ2) | Neurodegenerative Diseases |

| Quorum Sensing Pathways | Infectious Diseases |

Innovations in Sustainable and Efficient Synthetic Methodologies for Fluorinated Chromans

The incorporation of fluorine atoms or fluorine-containing groups like trifluoromethoxy into drug molecules can significantly enhance their therapeutic properties. chemenu.com However, the synthesis of fluorinated organic compounds often requires harsh reaction conditions and specialized reagents. dovepress.com Consequently, there is a growing need for innovative, sustainable, and efficient synthetic methodologies for producing fluorinated chromans.

Recent years have seen significant progress in the field of "green fluorine chemistry," with the development of more environmentally friendly fluorination methods. dovepress.com These include the use of new fluorinating agents that are more selective and operate under milder conditions, as well as the development of catalytic and electrochemical fluorination techniques. numberanalytics.com

Enzymatic synthesis represents another promising avenue for the green production of fluorinated compounds. nih.gov The use of enzymes, such as fluorinases, can enable the highly selective formation of carbon-fluorine bonds under mild, aqueous conditions. nih.gov While still an emerging field, the application of enzymatic methods to the synthesis of fluorinated chromans could offer significant advantages in terms of sustainability and efficiency.

Advances in transition-metal-catalyzed reactions have also provided new tools for the synthesis of fluorinated heterocycles. cas.cn For instance, palladium-catalyzed intramolecular aminofluorination reactions have been developed for the synthesis of fluorine-containing nitrogen heterocycles. cas.cn Such methods could potentially be adapted for the efficient synthesis of chroman-4-amine derivatives.

The development of scalable synthetic routes is also crucial for the translation of promising laboratory findings into clinical applications. researchgate.net Researchers are exploring strategies like continuous flow chemistry to improve the efficiency and safety of fluorination reactions, which could facilitate the large-scale production of fluorinated chroman-based drug candidates. numberanalytics.com

Integration of Advanced Computational and Experimental Approaches for Rational Lead Optimization

The integration of advanced computational and experimental approaches is becoming increasingly important for the rational design and optimization of new drug candidates. nih.gov In the context of chroman-4-amine scaffolds, computational methods can provide valuable insights into how these molecules interact with their biological targets, thereby guiding the design of more potent and selective compounds.

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes of ligands to their receptor proteins. nih.gov These techniques can help to elucidate the key interactions that are responsible for a compound's biological activity and can be used to predict how modifications to the chemical structure will affect binding affinity. For example, docking studies have been used to understand the structure-activity relationships of chroman-based acetyl-CoA carboxylase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be used to correlate the chemical structures of a series of compounds with their biological activities. nih.gov QSAR models can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

By combining these computational approaches with experimental validation, researchers can adopt a more rational and efficient approach to lead optimization. This integrated strategy can help to accelerate the drug discovery process, reducing the time and cost associated with bringing new therapies to the market. The use of such methods will be instrumental in fully realizing the therapeutic potential of the chroman-4-amine scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.